N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(methylamino)acetamide

Hydrogen bond donor count Physicochemical property comparison Fragment-based drug design

Fragment screening requires high-purity, property-differentiated compounds. This benzodioxin-acetamide (CAS 1016860-96-0, MW 222.24, XLogP3 0.4) delivers: • Ro3-compliant (2 HBD, TPSA 59.6 Ų) - ideal for kinase, protease & HDAC fragment libraries • Midpoint lipophilicity between unsubstituted (logP<0) & N,N-dimethyl (logP 0.9) analogs for systematic SAR • ≥95% purity, orthogonal QC (NMR, HPLC, GC) - artifact-free SPR & fragment soaking • Available as free base or HCl salt; ships globally.

Molecular Formula C11H14N2O3
Molecular Weight 222.24 g/mol
Cat. No. B13214104
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(methylamino)acetamide
Molecular FormulaC11H14N2O3
Molecular Weight222.24 g/mol
Structural Identifiers
SMILESCNCC(=O)NC1=CC2=C(C=C1)OCCO2
InChIInChI=1S/C11H14N2O3/c1-12-7-11(14)13-8-2-3-9-10(6-8)16-5-4-15-9/h2-3,6,12H,4-5,7H2,1H3,(H,13,14)
InChIKeyQTLJKEPQEYPLOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-(methylamino)acetamide (CAS 1016860-96-0): Procurement-Relevant Identity and Physicochemical Baseline


N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(methylamino)acetamide is a synthetic small-molecule acetamide derivative (C₁₁H₁₄N₂O₃, MW 222.24 g/mol) featuring a 2,3-dihydro-1,4-benzodioxin core linked via an amide bond at the 6-position to a 2-(methylamino)acetamide side chain [1]. Its computed physicochemical profile includes an XLogP3 of 0.4, two hydrogen bond donors, four hydrogen bond acceptors, three rotatable bonds, and a topological polar surface area (TPSA) of 59.6 Ų, placing it in favorable property space for fragment-based drug discovery and biochemical probe development [1]. The compound is commercially available as the hydrochloride salt from multiple vendors at ≥95% purity with full analytical characterization (NMR, HPLC, GC) .

Why N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-(methylamino)acetamide Cannot Be Casually Substituted: Structural Determinants of Differential Behavior


Within the benzodioxin-acetamide chemical space, seemingly minor structural modifications produce quantifiably distinct molecular property profiles that directly impact biological performance, solubility, and synthetic tractability. The N-methyl secondary amine in the target compound confers exactly two hydrogen bond donors, whereas its N,N-dimethyl tertiary amine analog (CAS 42477-09-8) has only one HBD and a higher computed logP (0.9 vs. 0.4), altering both polarity and target engagement potential [1]. Likewise, the ethylamino homolog introduces an additional rotatable bond and increased steric bulk, while the simple acetamide analog lacking the alkylamino group entirely (CAS 63546-19-0) loses a key protonatable center. Class-level evidence from benzodioxin-acetamide sulfonamides further demonstrates that substituent identity at the acetamide nitrogen dramatically modulates α-glucosidase inhibitory potency, with IC₅₀ values spanning over an order of magnitude (0.80–27.60 μM) across a congeneric series [2]. These property cliffs mean that interchange with a close analog without experimental re-validation carries a high risk of altered or nullified activity.

N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-(methylamino)acetamide: Quantified Differentiation Evidence Against Closest Structural Analogs


Hydrogen Bond Donor Count: Methylamino (2 HBD) vs. Dimethylamino (1 HBD) Differentiation Defines Polarity and Pharmacophore Capacity

The target compound bears a secondary methylamino group (–NHCH₃) contributing exactly two hydrogen bond donors (amide N–H plus secondary amine N–H), whereas the N,N-dimethylamino analog (CAS 42477-09-8, PubChem CID 110479719) possesses a tertiary amine with only one HBD (amide N–H only), as the dimethylamino nitrogen lacks a proton. This difference is critical for target recognition in hydrogen-bonding pharmacophores [1][2].

Hydrogen bond donor count Physicochemical property comparison Fragment-based drug design

Lipophilicity (XLogP3): Lower LogP of Methylamino Derivative (0.4) vs. Dimethylamino Analog (0.9) Differentiates Aqueous Solubility and Promiscuity Risk

The target compound exhibits a computed XLogP3 value of 0.4, reflecting balanced hydrophilicity imparted by the secondary methylamino group. The N,N-dimethylamino analog (CAS 42477-09-8) has an XLogP3 of 0.9, representing a ΔlogP of +0.5 units, which corresponds to an approximately 3.2-fold increase in octanol-water partition coefficient [1][2]. In fragment-based screening libraries, a logP difference of 0.5 log units is sufficient to alter aqueous solubility by a factor of ~3 and can shift a compound across commonly applied drug-likeness thresholds.

Lipophilicity XLogP3 Drug-likeness Solubility prediction

Rotatable Bond Count and Steric Profile: Methylamino (3 RotBonds, MW 222.24) vs. Ethylamino Analog (4 RotBonds, Free Base MW ~236.27)

The target compound contains three rotatable bonds, whereas the ethylamino homolog (CAS 100254-21-5, hydrochloride salt PubChem CID 43810400) contains four rotatable bonds due to the additional methylene in the N-ethyl group, with a corresponding molecular weight increase of ~14 Da (free base ~236.27 vs. 222.24 for target) [1][2]. Each additional rotatable bond is estimated to reduce oral bioavailability probability and increase entropic penalty upon target binding by approximately 0.5–1.0 kcal/mol.

Rotatable bond count Conformational flexibility Ligand efficiency

Class-Level α-Glucosidase Inhibitory Potential: Benzodioxin-Acetamide Scaffold Delivers Sub-Micromolar IC₅₀ Against Yeast α-Glucosidase, Surpassing Acarbose in Optimized Congeners

The benzodioxin-acetamide scaffold class has demonstrated substantial α-glucosidase inhibitory activity. In a systematic SAR study of 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl)sulfonyl]amino}-N-(un/substituted-phenyl)acetamides, IC₅₀ values ranged from 0.80 ± 0.01 μM to 27.60 ± 0.60 μM across 12 derivatives, with the most potent congeners exceeding the reference inhibitor acarbose (IC₅₀ = 12.90 ± 0.10 μM) by up to 16-fold [1][2]. Although the specific target compound has not been directly assayed in this panel, the scaffold's demonstrated sensitivity to N-substituent variation establishes a tractable SAR path where the methylamino acetamide side chain represents a distinct, underexplored vector for potency optimization.

α-Glucosidase inhibition Anti-diabetic Benzodioxin-acetamide SAR

Vendor Batch Quality and Analytical Certification: Bidepharm 95% Purity with NMR, HPLC, and GC Verification

The target compound is supplied by Bidepharm (Catalog BD01051263) at a standard purity of 95%, with batch-specific quality control documentation including NMR, HPLC, and GC analytical reports . This multi-method analytical certification package exceeds the typical single-method (HPLC-only) purity determination offered by many catalog vendors for benzodioxin-acetamide analogs, providing procurement teams with orthogonal purity verification suitable for reproducible biochemical assay deployment.

Chemical purity Quality assurance Batch-to-batch reproducibility

N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-(methylamino)acetamide: Evidence-Anchored Procurement Scenarios for Research and Industrial Use


Fragment-Based Drug Discovery (FBDD) Library Enrichment with a Dual H-Bond Donor Benzodioxin Scaffold

The compound's MW of 222.24 Da, XLogP3 of 0.4, and TPSA of 59.6 Ų place it within Rule-of-Three compliant fragment space [1]. Its two hydrogen bond donors distinguish it from the N,N-dimethylamino analog (1 HBD) [2], enabling bidentate hydrogen-bonding interactions with protein targets. This property profile supports its inclusion in fragment screening libraries targeting kinases, proteases, or HDACs where dual HBD pharmacophores are enriched among validated hits. Procurement of the ≥95% purity material with orthogonal QC (NMR, HPLC, GC) ensures fragment soaking and SPR screening results free from impurity artifacts .

SAR Expansion of Benzodioxin-Acetamide α-Glucosidase Inhibitors for Metabolic Disease Programs

The benzodioxin-acetamide scaffold has produced α-glucosidase inhibitors with IC₅₀ values as low as 0.80 μM, representing a 16-fold potency advantage over acarbose (IC₅₀ = 12.90 μM) [3]. The target compound's unique methylamino acetamide side chain represents an unexplored N-substituent vector within this SAR landscape. Research groups pursuing next-generation α-glucosidase inhibitors for type 2 diabetes can rationally select this compound as a synthetic intermediate for late-stage diversification, leveraging the scaffold's established enzyme inhibition capacity while exploring the methylamino group as a modulatory handle distinct from the aryl sulfonamide substituents already characterized.

Physicochemical Comparator in Property-Based Analog Series for Solubility and Permeability Optimization

With an XLogP3 of 0.4, the target compound occupies a distinct lipophilicity niche between the more polar unsubstituted acetamide analog (predicted logP < 0) and the more lipophilic N,N-dimethylamino analog (XLogP3 = 0.9) [1][2]. This makes it an ideal midpoint comparator for systematic physicochemical profiling of a benzodioxin-acetamide analog series, enabling researchers to correlate incremental logP changes with aqueous solubility, Caco-2 permeability, and plasma protein binding in a controlled chemical space. Procurement of multiple analogs from this series (target + dimethyl + ethyl + unsubstituted) provides a physicochemical gradient for ADME property calibration.

Chemical Probe Development with Orthogonal Purity Assurance for Target Engagement Studies

The compound's availability at ≥95% purity with three-method orthogonal analytical certification (NMR, HPLC, GC) from Bidepharm supports its use as a chemical probe or precursor in target engagement studies where impurities could generate false-positive activity readouts. The benzodioxin scaffold has precedent as a pharmacophore in FtsZ inhibitors (antibacterial) [4], HIF-1α inhibitors (IC₅₀ = 14 nM for related benzodioxin derivatives) , and GPX4 inhibitors, suggesting that the target compound can serve as a starting point for medicinal chemistry optimization across multiple therapeutic target classes.

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